4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate
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Overview
Description
4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound with a unique structure that includes an oxazole ring, a tert-butylphenyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the tert-butylphenyl group, and the esterification to form the methylbenzoate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-ETHYLBENZOATE
- 4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE
Uniqueness
The uniqueness of 4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE lies in its specific structural features, such as the combination of an oxazole ring with a tert-butylphenyl group and a methylbenzoate moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H25NO4 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
[4-[(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C28H25NO4/c1-18-5-9-21(10-6-18)26(30)32-23-15-7-19(8-16-23)17-24-27(31)33-25(29-24)20-11-13-22(14-12-20)28(2,3)4/h5-17H,1-4H3/b24-17- |
InChI Key |
JJSCNOOZMWTWQB-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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